molecular formula C10H17ClN2O2 B2789310 3-(2-Chloropropanoyl)-1-cyclohexylurea CAS No. 554436-98-5

3-(2-Chloropropanoyl)-1-cyclohexylurea

Cat. No.: B2789310
CAS No.: 554436-98-5
M. Wt: 232.71
InChI Key: OQFYKJXOOAHKPK-UHFFFAOYSA-N
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Description

3-(2-Chloropropanoyl)-1-cyclohexylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chloropropanoyl group attached to a cyclohexylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropropanoyl)-1-cyclohexylurea typically involves the reaction of 2-chloropropionyl chloride with cyclohexylurea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropropanoyl)-1-cyclohexylurea undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and urea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) can be used.

Major Products Formed

    Nucleophilic Substitution: Substituted urea derivatives.

    Hydrolysis: Carboxylic acids and urea derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

3-(2-Chloropropanoyl)-1-cyclohexylurea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloropropanoyl)-1-cyclohexylurea involves its interaction with specific molecular targets. The chloropropanoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The cyclohexylurea moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropropionyl Chloride: A precursor in the synthesis of 3-(2-Chloropropanoyl)-1-cyclohexylurea.

    Cyclohexylurea: The urea derivative used in the synthesis.

    3-Chloropropionyl Chloride: Another related compound with similar reactivity.

Uniqueness

This compound is unique due to the combination of the chloropropanoyl and cyclohexylurea groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(cyclohexylcarbamoyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-7(11)9(14)13-10(15)12-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFYKJXOOAHKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)NC1CCCCC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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